2-(1H-1,2,4-triazol-1-yl)ethanethioamide
Overview
Description
2-(1H-1,2,4-triazol-1-yl)ethanethioamide is a chemical compound with the molecular formula C4H6N4S. It is characterized by the presence of a triazole ring attached to an ethanethioamide group.
Mechanism of Action
Target of Action
Triazole compounds are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
The mode of action of 2-(1H-1,2,4-triazol-1-yl)ethanethioamide involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond .
Biochemical Pathways
It’s known that triazole compounds can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight of 14218 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body .
Result of Action
The formation of a c-n bond and the proton transfer could potentially lead to changes in the structure and function of the compound’s targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the synthesis of related triazole compounds has been reported to be efficient and environmentally benign under flow conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,2,4-triazol-1-yl)ethanethioamide typically involves the reaction of 1H-1,2,4-triazole with ethanethioamide under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the triazole, followed by the addition of ethanethioamide. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-1,2,4-triazol-1-yl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanethioamide group to an ethylamine group.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylamine derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-(1H-1,2,4-triazol-1-yl)ethanethioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
- 2-(1H-1,2,4-triazol-1-yl)acetic acid
- 2-(1H-1,2,4-triazol-1-yl)benzoic acid
- 1,2,4-triazole-1-ylacetic acid
Comparison: 2-(1H-1,2,4-triazol-1-yl)ethanethioamide is unique due to the presence of the ethanethioamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)ethanethioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4S/c5-4(9)1-8-3-6-2-7-8/h2-3H,1H2,(H2,5,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKQHNJCTOJEKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363273 | |
Record name | 2-(1H-1,2,4-triazol-1-yl)ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339009-39-1 | |
Record name | 2-(1H-1,2,4-triazol-1-yl)ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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